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Introduction
In the landscape of pharmaceutical development, the unequivocal structural confirmation of all

chemical entities, from starting materials and intermediates to the final active pharmaceutical

ingredient (API), is a cornerstone of regulatory compliance and drug safety. This guide provides

a comprehensive, field-proven methodology for the structural elucidation and characterization

of the compound registered under CAS number 145783-14-8. This chemical, identified as 4,6-
dichloro-5-nitro-2-(propylthio)pyrimidine, is a key intermediate in the synthesis of the

antiplatelet medication Ticagrelor.[1][2] The structural integrity of this intermediate is paramount

to ensuring the desired pharmacological activity and purity of the final drug product.

This document eschews a rigid, templated approach in favor of a narrative that mirrors the

logical progression of a senior application scientist's workflow. We will delve into the "why"

behind each experimental choice, demonstrating how a synergistic application of mass

spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy builds a

self-validating system for structural confirmation.
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The Analytical Challenge: Beyond Simple
Confirmation
While the putative structure of CAS 145783-14-8 is known, our objective is not merely to

confirm this structure but to establish a robust analytical workflow that can be defended under

rigorous scientific and regulatory scrutiny. This involves a multi-pronged approach where each

technique provides orthogonal data, collectively leading to an inescapable structural

conclusion.

Foundational Analysis: Mass Spectrometry for
Molecular Formula and Core Fragmentation
Mass spectrometry (MS) serves as our initial analytical foray, offering a rapid and highly

sensitive means to determine the molecular weight and elemental composition of the analyte.

[3][4][5] Given the nature of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, a moderately polar

small molecule, Electrospray Ionization (ESI) is the ionization technique of choice due to its soft

ionization nature, which minimizes in-source fragmentation and preserves the molecular ion.[6]

High-Resolution Mass Spectrometry (HRMS) for
Elemental Composition
The cornerstone of initial characterization is the determination of the elemental formula. High-

resolution mass spectrometry provides the mass accuracy required to distinguish between

isobaric species.

Expected HRMS Data for CAS 145783-14-8 (C₇H₇Cl₂N₃O₂S)

Parameter Expected Value

Molecular Formula C₇H₇Cl₂N₃O₂S

Monoisotopic Mass 266.9636 Da

Ionization Mode Positive ESI ([M+H]⁺)

Expected m/z 267.9709
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The presence of two chlorine atoms will generate a characteristic isotopic pattern for the

molecular ion peak cluster, with relative intensities of approximately 9:6:1 for the M, M+2, and

M+4 peaks, respectively. This isotopic signature provides a high degree of confidence in the

presence and number of chlorine atoms.

Tandem Mass Spectrometry (MS/MS) for Structural
Fragmentation
To probe the connectivity of the molecule, tandem mass spectrometry (MS/MS) is employed.[6]

By selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced

dissociation (CID), we can generate a fragmentation pattern that is diagnostic of the

compound's structure.

Predicted Fragmentation Pathway

The fragmentation of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine is anticipated to proceed

through the loss of the propyl group and subsequent cleavages of the pyrimidine ring. The

propylthio linkage is a likely site of initial fragmentation.

Experimental Protocol: LC-MS/MS Analysis

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of HPLC-grade acetonitrile to

create a 1 mg/mL stock solution. Further dilute to a final concentration of 1 µg/mL with 50:50

acetonitrile:water containing 0.1% formic acid.

Chromatographic Separation (Optional but Recommended): Employ a C18 reversed-phase

HPLC column to ensure sample purity prior to mass spectrometric analysis. A simple

gradient from water to acetonitrile can be used.

Mass Spectrometer: A Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer is

ideal for this analysis due to their high resolution and mass accuracy.

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

MS Scan: Acquire full scan data from m/z 50-500 to observe the protonated molecular ion

and its isotopic pattern.
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MS/MS Scan: Perform a product ion scan on the precursor ion at m/z 267.97. Utilize a

collision energy ramp to generate a rich fragmentation spectrum.

Definitive Connectivity and Stereochemistry:
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS provides the elemental composition and key fragments, Nuclear Magnetic

Resonance (NMR) spectroscopy is the unparalleled tool for elucidating the precise atomic

connectivity and chemical environment of the molecule.[7][8][9][10] For a comprehensive

analysis of CAS 145783-14-8, a suite of 1D and 2D NMR experiments is required.

¹H NMR: Mapping the Proton Environment
The proton NMR spectrum will primarily provide information about the propyl group. We expect

to see three distinct signals corresponding to the methyl (CH₃), methylene (CH₂), and S-

methylene (S-CH₂) protons. The chemical shifts, integration, and coupling patterns will be

diagnostic.

¹³C NMR and DEPT: Identifying All Carbon Nuclei
The carbon-13 NMR spectrum will reveal the number of unique carbon environments.[10] A

Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable for

distinguishing between CH₃, CH₂, CH, and quaternary carbons.

Predicted ¹H and ¹³C NMR Data for CAS 145783-14-8
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Assignment
¹H Chemical
Shift (ppm,
predicted)

¹H
Multiplicity

¹H
Integration

¹³C
Chemical
Shift (ppm,
predicted)

DEPT-135

-S-CH₂-CH₂-

CH₃
~3.2 Triplet 2H ~35 Positive

-S-CH₂-CH₂-

CH₃
~1.8 Sextet 2H ~22 Positive

-S-CH₂-CH₂-

CH₃
~1.0 Triplet 3H ~13 Positive

C2 (C-S) - - - ~170 No Signal

C4/C6 (C-Cl) - - - ~160 No Signal

C5 (C-NO₂) - - - ~130 No Signal

2D NMR: Unambiguous Connectivity Mapping
To definitively link the propyl group to the pyrimidine ring and confirm the overall structure, 2D

NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment will show correlations between coupled

protons, confirming the -CH₂-CH₂-CH₃ spin system of the propyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton

signal with its directly attached carbon, allowing for unambiguous assignment of the propyl

carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical

experiment for this molecule.[11] It reveals long-range (2-3 bond) correlations between

protons and carbons. We would expect to see a key correlation between the S-CH₂ protons

(~3.2 ppm) and the C2 carbon of the pyrimidine ring (~170 ppm), unequivocally establishing

the propylthio linkage.

Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of

deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a broadband

probe.

1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

DEPT-135: Run a standard DEPT-135 experiment to differentiate carbon types.

2D Experiments: Acquire standard gradient-selected COSY, HSQC, and HMBC experiments.

Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.

Functional Group Confirmation: Fourier-Transform
Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the

functional groups present in a molecule by measuring the absorption of infrared radiation.[12]

[13][14] For CAS 145783-14-8, FTIR is used to confirm the presence of the nitro group, the

aromatic pyrimidine ring, and the C-Cl bonds.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~1550-1500 and ~1350-1300 Strong
Asymmetric and symmetric N-

O stretching of the nitro group

~1600-1450 Medium-Strong
C=C and C=N stretching of the

pyrimidine ring

~800-600 Strong C-Cl stretching

~2960-2850 Medium
C-H stretching of the propyl

group

Experimental Protocol: FTIR Analysis
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Sample Preparation: As the compound is an oil-like liquid, a thin film can be prepared by

placing a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Spectrometer: A standard benchtop FTIR spectrometer.

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Background Correction: Perform a background scan of the clean salt plates prior to sample

analysis.

Synthesis of Data: A Cohesive Structural Proof
The power of this multi-technique approach lies in the convergence of data from orthogonal

sources.
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Caption: Integrated workflow for the structure elucidation of CAS 145783-14-8.
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HRMS provides the elemental formula C₇H₇Cl₂N₃O₂S, with the isotopic pattern confirming

the presence of two chlorine atoms.

¹H and COSY NMR confirm the presence and connectivity of the n-propyl group.

¹³C and DEPT NMR account for all seven carbon atoms in the molecule.

HMBC NMR provides the critical link, showing a correlation between the S-CH₂ protons of

the propyl group and the C2 carbon of the pyrimidine ring.

FTIR confirms the presence of the key functional groups, particularly the nitro group, which is

not directly observed in NMR.

MS/MS fragmentation data is consistent with the established structure, showing losses

corresponding to the propyl group.

Together, these data points create a self-validating and unassailable confirmation of the

structure of CAS 145783-14-8 as 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.

Conclusion
The structural elucidation of a pharmaceutical intermediate like CAS 145783-14-8 demands a

rigorous and multi-faceted analytical strategy. By logically sequencing experiments from mass

spectrometry to 1D and 2D NMR, and finally to FTIR, we generate a tapestry of interconnected

data. This approach, grounded in the fundamental principles of each technique, provides the

highest level of scientific confidence, ensuring the integrity of the synthetic route and the quality

of the final drug product. This guide serves as a blueprint for such an investigation,

emphasizing that true structural confirmation is not the result of a single measurement, but the

synthesis of a well-corroborated analytical narrative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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